(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
CAS No.: 507472-17-5
Cat. No.: VC8122140
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 507472-17-5 |
|---|---|
| Molecular Formula | C24H20BrNO4 |
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
| Standard InChI Key | DXTFQBWZFOPYGV-QFIPXVFZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4Br |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named (3S)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, reflecting its stereochemistry and functional groups. Common synonyms include:
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Fmoc-L-2-Bromophenylalanine
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N-Fmoc-3-amino-3-(2-bromo-phenyl)-propionic acid
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2-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine .
Molecular Formula and Weight
Structural Features
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Core Structure: A propanoic acid backbone with:
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An Fmoc group at the amino position.
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A 2-bromophenyl substituent at the β-carbon.
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Stereochemistry: The (S)-configuration at the chiral center ensures compatibility with natural L-amino acids in peptide chains .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 220497-47-2, 507472-17-5 | |
| PubChem CID | 22831636, 7023385 | |
| InChI Key | DXTFQBWZFOPYGV-QFIPXVFZSA-N | |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC4=CC=CC=C4Br |
Physical and Chemical Properties
Thermodynamic Data
Solubility and Stability
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Solubility: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane; sparingly soluble in water .
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Storage: Requires storage at -20°C in a sealed, moisture-free environment to prevent degradation .
Spectroscopic Data
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IR Spectroscopy: Key peaks include:
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NMR: ¹H NMR (DMSO-d₆) signals for the fluorenyl protons (δ 7.2–7.8 ppm) and bromophenyl aromatic protons (δ 7.4–7.6 ppm).
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Fmoc protection of L-2-bromophenylalanine:
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Amino Acid Activation: L-2-bromophenylalanine reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic aqueous conditions.
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Workup: The product is purified via recrystallization or column chromatography.
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃, THF/H₂O, 0°C → RT | 85–90% |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |
Applications in Scientific Research
Peptide Synthesis
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Role: The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling sequential coupling. The bromine atom allows post-synthetic modifications (e.g., Suzuki cross-coupling).
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Case Study: Used in synthesizing brominated peptide inhibitors for kinase studies.
Drug Discovery
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Targeted Therapeutics: Incorporation into peptidomimetics enhances binding affinity to hydrophobic protein pockets (e.g., HIV protease inhibitors) .
Bioconjugation
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Antibody-Drug Conjugates (ADCs): The bromophenyl group facilitates site-specific conjugation via palladium-catalyzed reactions.
Protein Engineering
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Non-Natural Amino Acids: Enables incorporation into recombinant proteins via nonsense codon suppression, altering enzymatic activity.
Future Directions and Research Gaps
Emerging Applications
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Crystallography: Bromine’s heavy atom effect aids in phasing protein structures.
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Photodynamic Therapy: Bromophenyl groups may enhance photosensitizer efficiency.
Challenges
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